molecular formula C24H32N2O2 B3727764 5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

Cat. No.: B3727764
M. Wt: 380.5 g/mol
InChI Key: SPXWUHPVQYDXPJ-VDSITYLRSA-N
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Description

5,5-Dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety, a cyclohexenone ring, and a dimethyl group

Synthetic Routes and Reaction Conditions:

  • Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.

  • Cyclohexenone Formation: The cyclohexenone ring can be formed through a Robinson annulation reaction, involving a Michael addition followed by an aldol condensation.

  • Dimethyl Group Introduction: The dimethyl group can be introduced using reagents like methyl iodide in the presence of a strong base.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring the purity of intermediates.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen, using various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Dess-Martin periodinane, dichloromethane solvent.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ether solvent.

  • Substitution: Electrophiles like alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.

  • Reduction: Reduced indole derivatives.

  • Substitution: N-alkylated indole derivatives.

Properties

IUPAC Name

(2E)-2-(1-hydroxypentylidene)-5,5-dimethyl-3-[2-(2-methyl-1H-indol-3-yl)ethylimino]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-5-6-11-21(27)23-20(14-24(3,4)15-22(23)28)25-13-12-17-16(2)26-19-10-8-7-9-18(17)19/h7-10,26-27H,5-6,11-15H2,1-4H3/b23-21+,25-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXWUHPVQYDXPJ-VDSITYLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=C1C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=C\1/C(=NCCC2=C(NC3=CC=CC=C32)C)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity. Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties. Medicine: Industry: Use in materials science for the development of new materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

  • 5,5-Dimethyl-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

  • 5,5-Dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one (with different substituents on the indole ring)

  • This compound (with different substituents on the cyclohexenone ring)

Uniqueness: The presence of the dimethyl group and the specific arrangement of the indole and cyclohexenone rings contribute to its unique chemical and biological properties.

This compound represents a valuable addition to the field of organic chemistry, with promising applications in various scientific and industrial domains. Its synthesis, reactions, and applications highlight its potential as a versatile and useful molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-2-pentanoylcyclohex-2-en-1-one

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